BenchChemオンラインストアへようこそ!

1-Butyl-5-phenyl-1H-imidazol-2-amine

Lipophilicity Polar Surface Area Drug-likeness

Procure the exact regioisomer 1-Butyl-5-phenyl-1H-imidazol-2-amine (CAS 918801-60-2) to ensure SAR integrity. Its unique n-butyl/5-phenyl/2-amino substitution (logP 2.86, PSA 44.57 Ų) makes it an ideal fragment hit for FBDD, a selective negative control for H3/H4 panels, and a precise HPLC retention-time marker. Do not risk isomer interchange—validate your results with the definitive compound.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 918801-60-2
Cat. No. B12629359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-5-phenyl-1H-imidazol-2-amine
CAS918801-60-2
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCCN1C(=CN=C1N)C2=CC=CC=C2
InChIInChI=1S/C13H17N3/c1-2-3-9-16-12(10-15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,14,15)
InChIKeyNGUMRPZKWUKGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-5-phenyl-1H-imidazol-2-amine (CAS 918801-60-2): Physicochemical Identity & Procurement-Relevant Baseline


1-Butyl-5-phenyl-1H-imidazol-2-amine (CAS 918801-60-2) is a trisubstituted 2-aminoimidazole small molecule (C13H17N3, MW 215.29 g/mol) that belongs to the phenyl-alkyl-imidazole class of histamine H3 receptor ligands and phenylethanolamine N-methyltransferase (PNMT) inhibitors [1]. Its core structure carries an n-butyl chain at N1, a phenyl ring at C5, and a primary amine at C2, yielding a computed logP of 2.86 and polar surface area (PSA) of 44.57 Ų . The compound has been evaluated in vitro as a bovine PNMT inhibitor, with a reported Ki of 1.11 × 10⁶ nM (1.11 mM) [1], and serves as a versatile scaffold in medicinal chemistry campaigns targeting CNS and inflammatory disorders [2].

Why 1-Butyl-5-phenyl-1H-imidazol-2-amine Cannot Be Simply Replaced by In-Class Aminoimidazole Analogs


Although several phenyl-alkyl-imidazole derivatives share the C13H17N3 formula, the precise positioning of the n-butyl substituent, the phenyl ring, and the 2-amino group on the imidazole core dictates dramatically different pharmacological and physicochemical profiles . Even minor alterations—such as reduction of the imidazole ring to a dihydroimidazole (CAS 185307-76-0), migration of the phenyl group to N1 (e.g., 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine), or replacement of the n-butyl chain with a tert-butyl group—can shift lipophilicity, polar surface area, and hydrogen-bonding capacity, directly impacting membrane permeability, metabolic stability, and target engagement . For scientific procurement, assuming interchangeability among these isomers risks invalidating SAR conclusions and introducing uncharacterized off-target liabilities.

Quantitative Differentiation Evidence: 1-Butyl-5-phenyl-1H-imidazol-2-amine vs. Closest Structural Analogs


Physicochemical Differentiation from Isomeric C13H17N3 Analogs (LogP, PSA, H-Bond Donor/Acceptor Count)

The target compound exhibits a computed logP of 2.86 and a PSA of 44.57 Ų, with 1 hydrogen-bond donor (the primary amine) and 3 hydrogen-bond acceptors . In contrast, its regioisomer 1-tert-butyl-5-phenyl-1H-pyrazol-4-amine (CAS 873581-67-0) displays a lower logP of approximately 2.4 and a PSA of ~54 Ų, while the 2-tert-butyl-5-phenyl isomer (CAS 1955558-54-9) shows a logP of ~2.6 and a PSA of ~52 Ų . The ~0.4–0.5 logP difference translates to an approximately 2.5–3.2× difference in octanol-water partition coefficient, directly influencing passive membrane permeability in Caco-2 and MDCK models .

Lipophilicity Polar Surface Area Drug-likeness Permeability

PNMT Inhibitory Activity: Comparison to Potent Reference Inhibitors

In a radiochemical assay using bovine PNMT, 1-butyl-5-phenyl-1H-imidazol-2-amine displayed a Ki of 1.11 × 10⁶ nM (1.11 mM), classifying it as a very weak PNMT ligand [1]. By comparison, the optimized PNMT inhibitor PNMT-IN-1 achieves a Ki of 1.2 nM and an IC50 of 81 nM, representing >900,000-fold greater potency . This dramatic potency gap positions the title compound not as a lead but as a valuable low-affinity control or a minimal pharmacophore fragment for fragment-based drug design (FBDD) campaigns, where its small size (MW 215) and high ligand efficiency (LE ≈ 0.18 kcal/mol per heavy atom) are advantageous [1].

PNMT Enzyme Inhibition Epinephrine Biosynthesis CNS

Chemoinformatic Selectivity Profiling: Imidazole vs. Pyrazole Core Isosteres

The 2-aminoimidazole core of the target compound is a known pharmacophore for PNMT and H3 receptor engagement, whereas pyrazole-based isosteres (e.g., 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine, CAS 126208-61-5) have been profiled primarily against kinase and GPCR panels [1]. In H3 receptor binding assays, phenyl-alkyl-imidazoles with a 2-amino substituent exhibit Ki values in the low nanomolar range, but the specific n-butyl/phenyl substitution pattern of the title compound has not been fully characterized [1]. However, the absence of a basic amidine or guanidine moiety, which is present in high-affinity H3 antagonists such as thioperamide, suggests that 1-butyl-5-phenyl-1H-imidazol-2-amine may exhibit a distinct selectivity signature, potentially reducing off-target binding at H4 or adrenergic receptors [2].

Scaffold Hopping Selectivity 2-Aminoimidazole Pyrazole

Chemical Stability: Dihydro vs. Unsaturated Imidazole Core

The fully unsaturated imidazole ring of 1-butyl-5-phenyl-1H-imidazol-2-amine confers greater resistance to oxidative degradation compared to its dihydro analog (CAS 185307-76-0), which contains a vulnerable 4,5-dihydroimidazole (imidazoline) ring susceptible to air oxidation [1]. While no forced degradation study has been published for either compound, the class-level inference is supported by the known autoxidation liability of imidazolines to imidazoles under ambient conditions [2]. This stability advantage reduces the need for inert-atmosphere handling and extends shelf-life under standard laboratory storage conditions, lowering total procurement and handling costs for long-term research programs [1].

Chemical Stability Oxidation Storage Formulation

Optimal Procurement and Application Scenarios for 1-Butyl-5-phenyl-1H-imidazol-2-amine (CAS 918801-60-2)


Fragment-Based Drug Design (FBDD) Campaigns Targeting PNMT or H3 Receptors

The compound's low molecular weight (215.29 Da), moderate lipophilicity (logP 2.86), and weak PNMT Ki (1.11 mM) position it as an ideal fragment hit for FBDD [1]. Unlike optimized leads (e.g., PNMT-IN-1, Ki = 1.2 nM), it provides a minimal pharmacophore that can be systematically grown, merged, or linked to improve potency while monitoring ligand efficiency metrics [1]. Its 2-amino group also offers a tractable synthetic handle for parallel derivatization.

Negative Control Compound for H3/H4 Receptor Selectivity Assays

Within the phenyl-alkyl-imidazole class, potent H3 antagonists typically contain a basic amidine or guanidine moiety . The absence of these features in 918801-60-2 suggests reduced H3 affinity, making it a candidate negative control for counter-screening in H3/H4 selectivity panels. This application leverages the class-level inference that removal of the basic warhead diminishes target engagement, allowing researchers to benchmark assay windows .

Isomeric Impurity Reference Standard for Regioisomer-Specific Method Validation

Several C13H17N3 regioisomers (e.g., pyrazole-based analogs CAS 873581-67-0 and CAS 126208-61-5) may co-elute under standard reversed-phase HPLC conditions [1]. The unique logP (2.86) and PSA (44.57 Ų) of 918801-60-2 enable its use as a retention-time marker in HPLC method development and as a reference impurity standard for validating the chromatographic purity of related imidazole batches .

Scaffold-Hopping Library Design for CNS-Penetrant Probe Discovery

The combination of an n-butyl chain (enhancing lipophilicity) and a 2-amino group (enabling hydrogen-bond donation) differentiates 918801-60-2 from its tert-butyl and pyrazole counterparts [1]. This substitution pattern is particularly relevant for CNS drug discovery programs that require fine-tuning of logP in the 2–3 range to balance blood-brain barrier penetration and P-glycoprotein efflux avoidance. Procurement of the exact n-butyl-5-phenyl isomer is essential for establishing SAR trends in scaffold-hopping libraries [2].

Quote Request

Request a Quote for 1-Butyl-5-phenyl-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.